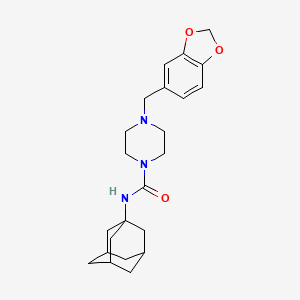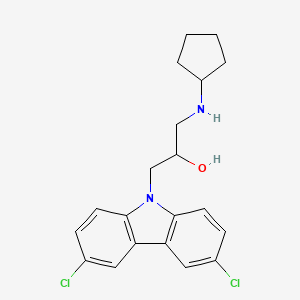![molecular formula C19H28N6O B4065205 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4065205.png)
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazole-based derivative that exhibits promising biological activities, making it a valuable candidate for further research.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be synthesized and used to construct coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, determined through various in vitro assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study suggests that these compounds and their complexes could potentially be developed as antioxidants (Chkirate et al., 2019).
Insecticidal Assessment
Another area of research involves the use of acetamide derivatives as precursors for the synthesis of various heterocycles, which have been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential for developing novel insecticides based on these chemical frameworks (Fadda et al., 2017).
Antitumor Agents
Further studies have explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues, revealing potential antitumor properties. These compounds have been prepared and shown to possess in vitro cell growth inhibitory activity, highlighting their potential in cancer research (Taylor & Patel, 1992).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, structurally related to known translocator protein 18 kDa (TSPO) ligands, have been synthesized and evaluated for their ability to bind TSPO, an early biomarker of neuroinflammatory processes. These derivatives have demonstrated subnanomolar affinity for TSPO, comparable to existing ligands, and have been used in vivo for neuroinflammation positron emission tomography (PET) imaging, demonstrating their potential as PET radiotracers (Damont et al., 2015).
Cytotoxic Activity Against Cancer Cell Lines
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that attaching different aryloxy groups to the pyrimidine ring can lead to compounds with appreciable cancer cell growth inhibition. This indicates the potential for these compounds to serve as anticancer agents, with one compound showing significant activity against various cancer cell lines (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-15(22-18(26)14-25-12-8-9-21-25)17-13-20-19(23-16(17)2)24-10-6-4-3-5-7-11-24/h8-9,12-13,15H,3-7,10-11,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIDNZUFNGPQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CN2C=CC=N2)N3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)

![2-(2-methoxyphenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4065156.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4065181.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4065182.png)
![4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4065196.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4065202.png)

![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)
![N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065231.png)
![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)